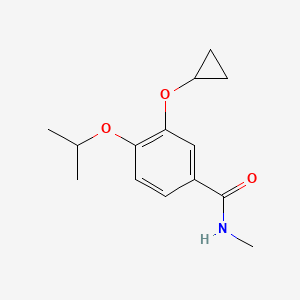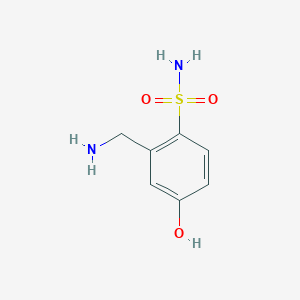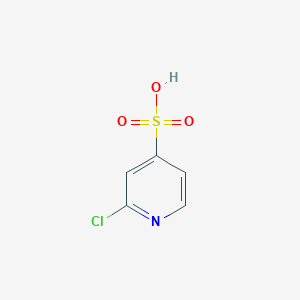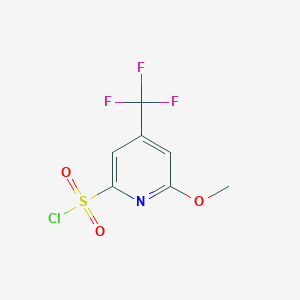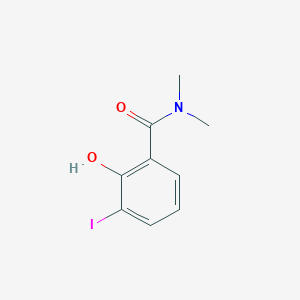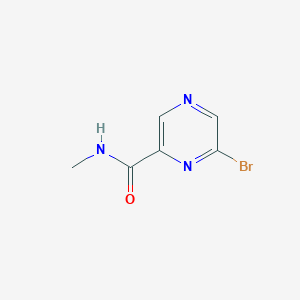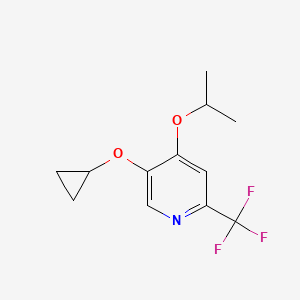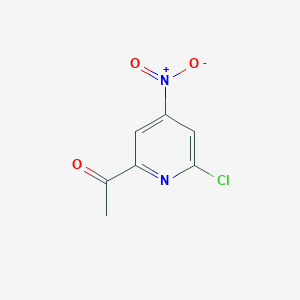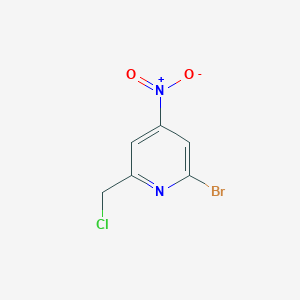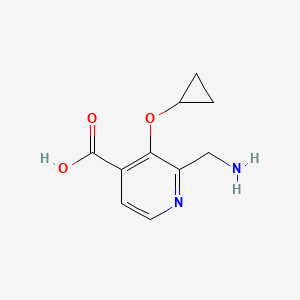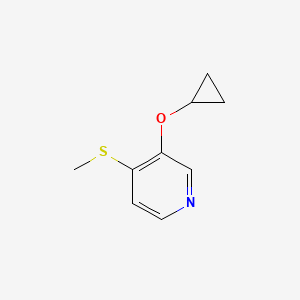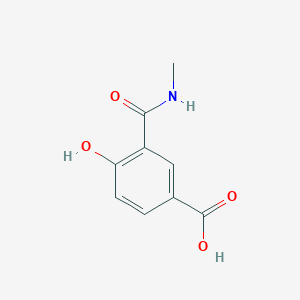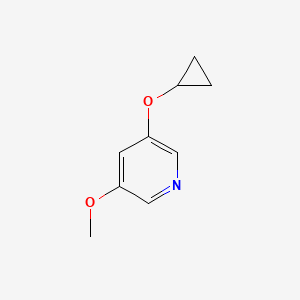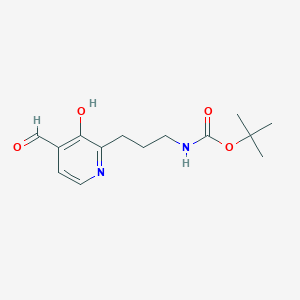
6-Acetyl-4-nitropyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-4-nitropyridine-2-carbonitrile is a heterocyclic compound with the molecular formula C8H5N3O3 and a molecular weight of 191.14 g/mol It belongs to the class of nitriles and nitro compounds, characterized by the presence of both a nitrile group (-CN) and a nitro group (-NO2) attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-nitropyridine-2-carbonitrile typically involves the nitration of pyridine derivatives followed by the introduction of the acetyl and nitrile groups. One common method involves the reaction of pyridine with nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the efficiency of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
6-Acetyl-4-nitropyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The acetyl and nitrile groups can undergo nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 6-acetyl-4-aminopyridine-2-carbonitrile.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Acetyl-4-nitropyridine-2-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-Acetyl-4-nitropyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-4-nitropyridine-2-carbonitrile: Similar structure but with a methyl group instead of an acetyl group.
4-Nitro-2-picoline N-oxide: Contains a nitro group and an N-oxide group attached to the pyridine ring.
Uniqueness
6-Acetyl-4-nitropyridine-2-carbonitrile is unique due to the presence of both an acetyl and a nitrile group on the pyridine ring, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and the synthesis of a wide range of derivatives with potential biological and industrial applications.
Propriétés
Formule moléculaire |
C8H5N3O3 |
|---|---|
Poids moléculaire |
191.14 g/mol |
Nom IUPAC |
6-acetyl-4-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5N3O3/c1-5(12)8-3-7(11(13)14)2-6(4-9)10-8/h2-3H,1H3 |
Clé InChI |
ZUDNBFRIMOBORM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=N1)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


